

# Spectroscopic Profile of Ethyl 2-Methylcyclopropane-1-carboxylate: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** *ethyl 2-methylcyclopropane-1-carboxylate*

**Cat. No.:** *B1265755*

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This technical guide provides a comprehensive overview of the spectroscopic data for **ethyl 2-methylcyclopropane-1-carboxylate**, a valuable building block in organic synthesis. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols for data acquisition. This guide is intended to serve as a key resource for the identification, characterization, and quality control of this compound in research and development settings.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **ethyl 2-methylcyclopropane-1-carboxylate**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### <sup>1</sup>H NMR (Proton NMR) Data

The <sup>1</sup>H NMR spectrum provides detailed information about the hydrogen atoms within the molecule. The chemical shifts are indicative of the electronic environment of each proton.

Assignment	Chemical Shift ( $\delta$ ) in ppm
A	4.110
B	1.37
C	1.32
D	1.255
E	1.16
F	1.108
G	0.658

Data sourced from ChemicalBook.[\[1\]](#)

### <sup>13</sup>C NMR (Carbon-13) NMR Data

Due to the limited public availability of the experimental <sup>13</sup>C NMR spectrum for **ethyl 2-methylcyclopropane-1-carboxylate**, the following table provides predicted chemical shifts based on analogous structures and typical values for the functional groups present.

Assignment	Predicted Chemical Shift ( $\delta$ ) in ppm
Carbonyl (C=O)	~173
Methylene (-OCH <sub>2</sub> CH <sub>3</sub> )	~60
Methine (cyclopropyl CH)	~22
Methine (cyclopropyl CH)	~18
Methylene (cyclopropyl CH <sub>2</sub> )	~15
Methyl (-OCH <sub>2</sub> CH <sub>3</sub> )	~14
Methyl (cyclopropyl-CH <sub>3</sub> )	~12

## Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in the molecule through their characteristic vibrational frequencies.

Frequency (cm <sup>-1</sup> )	Assignment	Intensity
~2980	C-H stretch (alkane)	Strong
~1730	C=O stretch (ester)	Strong
~1180	C-O stretch (ester)	Strong
~1030	C-O stretch (ester)	Strong
~1020	Cyclopropane ring vibration	Medium

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The mass-to-charge ratios (m/z) of the parent ion and its fragments are key identifiers.[1]

m/z	Relative Intensity (%)
27.0	18.7
29.0	47.6
39.0	13.3
41.0	8.3
43.0	9.6
45.0	13.9
53.0	8.2
54.0	13.9
55.0	81.1
56.0	16.6
73.0	9.4
82.0	16.2
83.0	94.3
99.0	8.3
100.0	100.0
101.0	32.8

Data sourced from ChemicalBook.[\[1\]](#)

## Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are based on standard practices for the analysis of liquid organic compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A solution of **ethyl 2-methylcyclopropane-1-carboxylate** is prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent,

typically chloroform-d ( $\text{CDCl}_3$ ). The solution is then transferred to a 5 mm NMR tube.

- Instrument Parameters:
  - Spectrometer: A 400 MHz or higher field NMR spectrometer.
  - Nuclei:  $^1\text{H}$  and  $^{13}\text{C}$ .
  - Temperature: Standard room temperature (e.g., 298 K).
  - $^1\text{H}$  NMR:
    - Pulse sequence: Standard single-pulse experiment.
    - Number of scans: 16-32.
    - Relaxation delay: 1-2 seconds.
  - $^{13}\text{C}$  NMR:
    - Pulse sequence: Proton-decoupled single-pulse experiment.
    - Number of scans: 1024 or more, depending on concentration.
    - Relaxation delay: 2-5 seconds.
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

## Infrared (IR) Spectroscopy

- Sample Preparation: As a neat liquid, a single drop of **ethyl 2-methylcyclopropane-1-carboxylate** is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
- Instrument Parameters (FTIR):
  - Scan Range:  $4000\text{-}400\text{ cm}^{-1}$ .

- Resolution: 4 cm<sup>-1</sup>.
- Number of Scans: 16-32.
- Data Acquisition: A background spectrum of the clean, empty salt plates is recorded first. The sample is then placed in the spectrometer, and the sample spectrum is acquired. The final spectrum is presented in terms of transmittance or absorbance.

## Mass Spectrometry (MS)

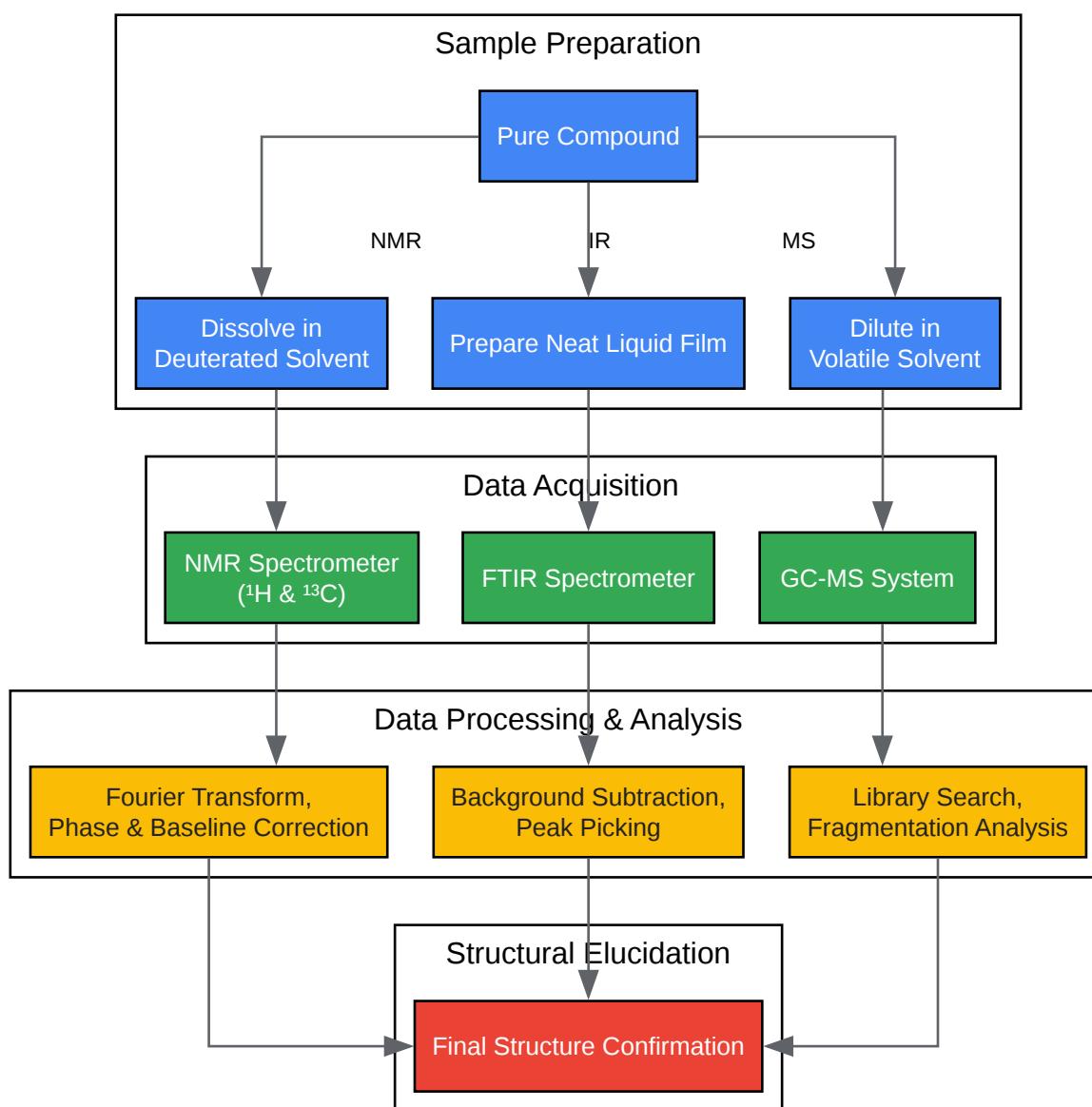
- Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification.
- Gas Chromatography (GC) Parameters:
  - Column: A nonpolar capillary column (e.g., DB-5ms).
  - Injector Temperature: 250 °C.
  - Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) to ensure elution of the compound.
  - Carrier Gas: Helium at a constant flow rate.
- Mass Spectrometry (MS) Parameters:
  - Ionization Mode: Electron Ionization (EI).
  - Ionization Energy: 70 eV.
  - Mass Range: 40-400 amu.
  - Source Temperature: 230 °C.
  - Quadrupole Temperature: 150 °C.
- Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the fragmentation pattern. The fragmentation pattern is then compared with known

fragmentation rules for esters and cyclopropane-containing compounds to aid in structural elucidation.

## Visualized Workflow

The following diagram illustrates the general workflow for obtaining and interpreting the spectroscopic data for a chemical compound like **ethyl 2-methylcyclopropane-1-carboxylate**.

General Spectroscopic Analysis Workflow



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Caption: Workflow for Spectroscopic Analysis.

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## References

- 1. Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short-Chain Fatty Acid Ethyl Ester Mixtures [pubs.sciepub.com]
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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

